molecular formula C9H12N6O B6238479 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol CAS No. 1363826-48-5

3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No. B6238479
CAS RN: 1363826-48-5
M. Wt: 220.2
InChI Key:
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Description

3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol, also known as 3-EPT, is an organic molecule belonging to the triazin-5-ol family, which is widely used in scientific research and lab experiments. It is a highly versatile compound that can be used to study a wide range of biological processes, including enzyme inhibition, protein expression, and gene regulation. 3-EPT has been used in a variety of applications, such as drug discovery and development, biotechnology, and medical research.

Mechanism of Action

The mechanism of action of 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol is not yet fully understood. However, it is believed that this compound binds to specific enzymes or proteins and modulates their activity. This modulation of activity can lead to changes in gene expression, protein expression, and enzyme activity, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to modulate the activity of enzymes, proteins, and genes, which can lead to changes in the expression of proteins and genes, as well as changes in enzyme activity. These changes can lead to a variety of effects, such as increased or decreased metabolism, increased or decreased enzyme activity, and changes in gene expression.

Advantages and Limitations for Lab Experiments

The use of 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol in lab experiments has a number of advantages. It is a highly versatile compound that can be used to study a wide range of biological processes. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound has not been extensively studied, and the effects of the compound on the human body are not yet fully understood.

Future Directions

The use of 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol in scientific research and lab experiments has a number of potential future directions. It could be used to develop new drugs, as well as to study the effects of various environmental factors on gene expression. It could also be used to study the effects of various drugs on the human body, as well as to study the effects of various environmental factors on gene expression. In addition, this compound could be used to study the effects of various drugs on the metabolism and enzyme activity of cells. Finally, this compound could be used to study the effects of various environmental factors on gene expression and enzyme activity.

Synthesis Methods

3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and recombinant DNA technology. Chemical synthesis involves the use of organic reagents to form the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the reaction and produce the desired product. Recombinant DNA technology involves the insertion of a gene into a host cell, which is then used to produce the desired product.

Scientific Research Applications

3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol has been used in a wide range of scientific research applications, including enzyme inhibition, protein expression, and gene regulation. It has been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental factors on gene expression. It has also been used in the development of new drugs, as well as in the diagnosis and treatment of diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 1-ethyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 6-amino-1,2,4-triazin-5(4H)-one to form the desired compound.", "Starting Materials": [ "1-ethyl-1H-pyrazole-4-carboxylic acid", "thionyl chloride", "6-amino-1,2,4-triazin-5(4H)-one" ], "Reaction": [ "1. React 1-ethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of a base such as pyridine to form 1-ethyl-1H-pyrazole-4-carbonyl chloride.", "2. Add 6-amino-1,2,4-triazin-5(4H)-one to the reaction mixture and stir at room temperature for several hours.", "3. Purify the crude product by column chromatography to obtain 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol as a white solid." ] }

CAS RN

1363826-48-5

Molecular Formula

C9H12N6O

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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